Hydrangenoside A dimethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrangenoside A dimethyl acetal is a natural iridoid found in the herbs of Hydrangea macrophylla . It is a type of compound known as an iridoid .
Synthesis Analysis
The synthesis of Hydrangenoside A dimethyl acetal involves the formation of acetals/ketals using trace conventional acids . The process has many merits, such as commercial available catalysts with low cost and low loadings, quite a broad substrate scope, a wide range of reaction temperature, high yields, large-scale preparation, environmental friendliness, and simple work-up procedure .Molecular Structure Analysis
The molecular formula of Hydrangenoside A dimethyl acetal is C33H46O14 . Its molecular weight is 666.72 g/mol . The compound’s structure was elucidated on the basis of spectral data .Chemical Reactions Analysis
The formation of dimethyl acetal proceeded quite well in 20 min even with 0.005 mol % hydrochloric acid without removing the water . The conversion was significantly improved by increasing the acid loadings .Physical And Chemical Properties Analysis
Hydrangenoside A dimethyl acetal appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Isolation and Structure Elucidation
Hydrangenoside A dimethyl acetal was isolated from the leaves of Hydrangea macrophylla subsp. serrata. Its structure was elucidated using spectral data, contributing to the understanding of chemical compounds in this plant species (Sakai, Kakuda, Yaoita, & Kikuchi, 2007).
Chemical Synthesis and Catalysis
Research has explored the use of copper(II) tetrafluoroborate as a novel catalyst for dimethyl/diethyl acetal formation from aldehydes and ketones. This method can potentially be applied to the synthesis of compounds like Hydrangenoside A dimethyl acetal (Kumar & Chakraborti, 2005).
Applications in Dynamic Combinatorial Chemistry
Hydrangenoside A dimethyl acetal or similar compounds can be used as building blocks in dynamic combinatorial chemistry. This approach has been demonstrated with dimethyl acetal functionalized steroidal hydrazides, highlighting the potential for creating diverse molecular libraries (Simpson, Pittelkow, Watson, & Sanders, 2010).
Metabolic Studies
Research on metabolic conversion of acetals to other compounds is significant. For instance, the study of the conversion of 2-propylpentanal acetals to valproic acid in vitro illustrates the metabolic pathways relevant to acetal-based compounds, potentially applicable to hydrangenoside A dimethyl acetal (Vicchio & Callery, 1989).
Surface Chemistry Studies
Vibrational sum frequency spectroscopy studies of mixtures like acetic acid-water can provide insights into the surface behavior of acetal compounds. This research can be relevant for understanding the interface properties of compounds like hydrangenoside A dimethyl acetal (Johnson et al., 2005).
pH-Responsive Drug Delivery Systems
Acetal-containing polymers have been investigated as pH-responsive drug delivery systems. This research might offer perspectives for the utilization of hydrangenoside A dimethyl acetal in biomedical applications (Gannimani et al., 2020).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .
Mechanism of Action
Target of Action
Hydrangenoside A dimethyl acetal is a secoiridoid glycoside Plants of the genus hydrangea, which contain secoiridoid glycosides, are known to possess antiallergic and antimicrobial activities .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that contribute to its antiallergic and antimicrobial effects .
Biochemical Pathways
Given its antiallergic and antimicrobial properties, it can be inferred that it may influence pathways related to immune response and microbial growth .
Pharmacokinetics
It’s soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The compound’s antiallergic and antimicrobial properties suggest that it may modulate immune responses and inhibit microbial growth .
Action Environment
The action, efficacy, and stability of Hydrangenoside A dimethyl acetal can be influenced by various environmental factors. For instance, the compound is stable for up to 24 months when stored at 2-8°C . Furthermore, its solubility in various solvents suggests that the compound’s action may be influenced by the solvent environment .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Hydrangenoside A dimethyl acetal involves the acetylation of Hydrangenoside A followed by methylation of the acetylated product. The acetal formation is then carried out using dimethyl orthoformate.", "Starting Materials": [ "Hydrangenoside A", "Acetic anhydride", "Pyridine", "Methanol", "Dimethyl sulfate", "Sodium bicarbonate", "Dimethyl orthoformate" ], "Reaction": [ "Hydrangenoside A is dissolved in pyridine and acetic anhydride.", "The mixture is stirred at room temperature for 2 hours.", "Methanol is added to the reaction mixture to quench the reaction.", "The resulting acetylated product is isolated by filtration and washed with methanol.", "The acetylated product is dissolved in dimethyl sulfate and sodium bicarbonate.", "The mixture is stirred at room temperature for 24 hours.", "The resulting product is isolated by filtration and washed with water.", "The product is dissolved in methanol and dimethyl orthoformate is added.", "The mixture is stirred at room temperature for 2 hours.", "The resulting product is isolated by filtration and washed with methanol." ] } | |
CAS RN |
952485-00-6 |
Molecular Formula |
C33H46O14 |
Molecular Weight |
666.717 |
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(2S,6S)-6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4,4-dimethoxyoxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C33H46O14/c1-5-23-24(25(30(40)41-2)17-44-31(23)47-32-29(39)28(38)27(37)26(16-34)46-32)13-22-15-33(42-3,43-4)14-21(45-22)12-20(36)11-8-18-6-9-19(35)10-7-18/h5-7,9-10,17,21-24,26-29,31-32,34-35,37-39H,1,8,11-16H2,2-4H3/t21-,22-,23+,24-,26+,27+,28-,29+,31-,32-/m0/s1 |
InChI Key |
XFPYZGYIBWUCDZ-ZKEMUXHQSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2CC(CC(O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Appearance |
Powder |
Purity |
96.0% |
Origin of Product |
United States |
Q & A
Q1: What types of secoiridoid glycosides were found in the leaves of Hydrangea macrophylla subsp. serrata?
A1: The study identified five secoiridoid glycosides from the leaves of Hydrangea macrophylla subsp. serrata. These included hydrangenoside A, hydrangenol 4-O-glucoside, hydrangenol 6-O-glucoside, and two new compounds named hydrangenol 4-O-(6-O-p-coumaroyl)-glucoside and hydrangenol 6-O-(6-O-p-coumaroyl)-glucoside [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.